molecular formula C7H6F3N3O2 B073175 2-Nitro-4-(trifluoromethyl)phenylhydrazine CAS No. 1513-50-4

2-Nitro-4-(trifluoromethyl)phenylhydrazine

Cat. No. B073175
CAS RN: 1513-50-4
M. Wt: 221.14 g/mol
InChI Key: WJBJSMUUWDXKBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-Nitro-4-(trifluoromethyl)phenylhydrazine often involves reactions that include the cleavage of nitroso groups or the reduction of double bonds in the presence of hydrazine derivatives. For instance, the action of hydrazine on nitroso compounds can result in the cleavage of the nitroso group, leading to various chemical transformations (L. Mironovich, 1996)(Mironovich, 1996). Similarly, the synthesis of fluorinated N-arylpyrazoles with perfluoro-2-methyl-2-pentene and arylhydrazines has been described, showcasing the versatility of hydrazine derivatives in chemical synthesis (Ki-Whan Chi et al., 1999)(Chi et al., 1999).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 2-Nitro-4-(trifluoromethyl)phenylhydrazine reveals detailed insights into their geometric configuration. For example, the structure of 2,4‐dinitrophenylhydrazine, a compound with resemblance in functional groups, exhibits that the nitro and amino groups are almost in the same plane as the phenyl ring, suggesting a planar structure conducive to specific chemical behaviors (N. Okabe et al., 1993)(Okabe et al., 1993).

Chemical Reactions and Properties

2-Nitro-4-(trifluoromethyl)phenylhydrazine participates in various chemical reactions due to its active functional groups. The compound's reactivity can be illustrated by its derivatives' behavior, such as the selective reduction of nitroarenes to arylamines in the presence of methylhydrazine, indicating its potential in synthetic chemistry (Dimitris I. Ioannou et al., 2021)(Ioannou et al., 2021).

Scientific Research Applications

Detection and Sensing Applications

2-Nitro-4-(trifluoromethyl)phenylhydrazine and its derivatives have been utilized in the synthesis of coordination polymers for the selective detection of nitro compounds like 2,4,6-Trinitrophenol (TNP). These compounds exhibit photoluminescence properties, making them potential probes for TNP detection due to their strong electron-withdrawing ability and significant light absorption capacity. The structural modification, such as acylation, significantly alters the photoluminescence behavior of organic ligands, enhancing their sensing capabilities. Studies have demonstrated that certain coordination polymers can act as excellent sensors for TNP, with significant emission quenching observed in the presence of TNP compared to other potential interfering analytes, such as 4-nitroaniline (Li, Yu, & Xu, 2021).

Synthesis of Bioactive Compounds

The chemistry of 2-Nitro-4-(trifluoromethyl)phenylhydrazine facilitates the one-pot synthesis of trifluoromethyl- and nitroso-substituted pyrazolines and pyrazoles, which have shown considerable tuberculostatic activity. This highlights the potential of such compounds in the development of new therapeutic agents. The synthesis involves the reaction of trifluoromethyl-containing 1,3-diketones, sodium nitrite, and hydrazines, leading to the formation of compounds with significant bioactivity (Khudina, Burgart, Saloutin, & Kravchenko, 2010).

Material Science and Catalysis

In material science, compounds derived from 2-Nitro-4-(trifluoromethyl)phenylhydrazine have been explored for their catalytic properties, especially in reactions related to the hydrogen evolution reaction (HER). The modification of graphene oxide with phenylhydrazine-4-sulfonic acid and subsequent electrodeposition of Ni nanoparticles has resulted in composite materials exhibiting excellent catalytic activity for HER in alkaline solutions. Such materials demonstrate low overpotentials and high exchange current densities, suggesting their potential as alternatives to platinum-based catalysts in electrochemical hydrogen production (Du, Wang, Bai, Zhang, Song, & Shao, 2018).

Safety And Hazards

“2-Nitro-4-(trifluoromethyl)phenylhydrazine” is classified as a hazardous substance. It has the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, using only under a chemical fume hood, and not breathing the dust, vapor, mist, or gas .

properties

IUPAC Name

[2-nitro-4-(trifluoromethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O2/c8-7(9,10)4-1-2-5(12-11)6(3-4)13(14)15/h1-3,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBJSMUUWDXKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397130
Record name 2-nitro-4-(trifluoromethyl)phenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4-(trifluoromethyl)phenylhydrazine

CAS RN

1513-50-4
Record name 2-nitro-4-(trifluoromethyl)phenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-nitro-4-(trifluoromethyl)phenyl]hydrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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